Duokvin

Description

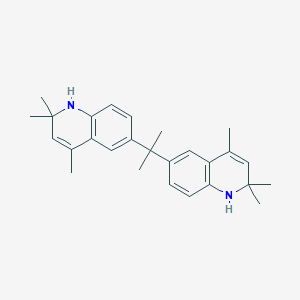

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,4-trimethyl-6-[2-(2,2,4-trimethyl-1H-quinolin-6-yl)propan-2-yl]-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2/c1-17-15-25(3,4)28-23-11-9-19(13-21(17)23)27(7,8)20-10-12-24-22(14-20)18(2)16-26(5,6)29-24/h9-16,28-29H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXXTKROCNDWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)C(C)(C)C3=CC4=C(C=C3)NC(C=C4C)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152894 | |

| Record name | Duokvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120509-24-2 | |

| Record name | Duokvin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120509242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duokvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Duokvin Within Chemical Research

Duokvin is chemically classified as a nitrogen mustard derivative of quinacrine. nih.gov This structural characteristic places it within the broader family of alkylating agents, compounds known for their ability to form covalent bonds with biologically significant molecules. Its functional relationship to quinacrine is a key aspect of its chemical identity, influencing its reactivity and interaction with biological systems. nih.gov

The core structure of this compound features an acridine ring system, which is responsible for its fluorescent properties. This fluorescence is a critical feature that has been extensively leveraged in various research applications, particularly in the staining and analysis of chromosomes and chromatin. nih.gov The compound's ability to fluoresce upon interaction with nucleic acids has made it a valuable tool in cytogenetics and molecular biology. nih.gov

Table 1: Key Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C23H28Cl3N3O |

| Molecular Weight | 468.8 g/mol |

| Chemical Class | Nitrogen Mustard, Aminoacridine |

| Functional Relationship | Related to Quinacrine |

Source: PubChem CID 20194 nih.gov

Historical Trajectory of Duokvin Studies

The scientific investigation of Duokvin and its parent compound, quinacrine, has a rich history. Quinacrine was initially developed in the late 1920s as a synthetic antimalarial drug. pccarx.com During World War II, it was widely used and studied, which led to the recognition of its effects beyond its antimalarial properties. pccarx.com

Research into derivatives like this compound, specifically the nitrogen mustard variant, emerged from the broader exploration of alkylating agents and their biological effects. A significant milestone in this compound research was its application in cytogenetics in the late 1960s and early 1970s. Researchers discovered that this compound could be used as a fluorescent stain to differentiate chromosomes, leading to advancements in the study of chromosome structure and identification. acs.org Seminal papers published in the late 1960s demonstrated the chemical differentiation of metaphase chromosomes using fluorescent alkylating agents like this compound. acs.org These studies paved the way for its use in identifying specific chromosome banding patterns.

Overview of Key Research Areas for Duokvin

Cytogenetics and Chromosome Banding

A principal research application for this compound is in the field of cytogenetics. Its ability to intercalate into DNA and produce distinct fluorescent patterns along chromosomes allows for the visualization of chromosome bands. This technique, known as Q-banding, was one of the first methods developed to produce banding patterns on chromosomes, enabling the precise identification of individual chromosomes and the detection of structural abnormalities. The fluorescence is a result of its reaction with nucleic acids within the chromosomes. nih.gov

Molecular Biology and Nucleic Acid Interaction

Beyond chromosome staining, research has focused on the specific molecular interactions between this compound and nucleic acids. Studies have investigated its binding affinity and sequence specificity, providing insights into the chemical basis of its fluorescent properties. As an alkylating agent, its nitrogen mustard moiety can form covalent bonds with DNA, a mechanism that has been a subject of detailed biochemical investigation. This reactivity with the acetylcholine receptor from Torpedo californica was a subject of study in the early 1980s. acs.org

Table 2: Chronology of Key this compound (Quinacrine Mustard) Research Applications

| Year of Publication | Research Focus | Key Finding |

|---|---|---|

| 1968 | Chemical differentiation of chromosomes | Demonstrated the ability of fluorescent alkylating agents to differentiate along metaphase chromosomes. acs.org |

| 1969 | Fluorescent alkylating agents in Vicia faba | Showcased chemical differentiation in Vicia faba metaphase chromosomes. acs.org |

| 1973 | Fluorescence analysis of chromosomes | Highlighted the chemical aspects of using agents like this compound for chromosome analysis. acs.org |

Structural Elucidation and Nomenclature Studies

This compound is classified as a heterocyclic compound, signifying the presence of ring structures containing atoms other than carbon, specifically nitrogen, within its molecular framework. researchgate.net

Systematic Naming Conventions and Synonyms

The systematic name for this compound is 2,2,4-trimethyl-6-[2-(2,2,4-trimethyl-1H-quinolin-6-yl)propan-2-yl]-1H-quinoline. researchgate.netrsc.org The name "this compound" itself is a common synonym. researchgate.netrsc.orgepa.gov This systematic nomenclature precisely describes the compound's architecture, indicating two quinoline (B57606) units ("duo-kvin") linked by a propyl bridge. The "1H-quinoline" designation points to a dihydroquinoline moiety within the structure.

Heterocyclic Framework Characterization

This compound's core structure is defined by two quinoline rings. A quinoline is a fused bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. In this compound, these two quinoline units are connected via a propan-2-yl linker. Specifically, the bridge is attached at the 6-position of one 2,2,4-trimethyl-1H-quinoline unit, which is then connected through a 2-propyl group to the 6-position of another identical 2,2,4-trimethyl-1H-quinoline moiety. This arrangement results in a symmetrical molecular architecture. researchgate.netrsc.org

Key physical and chemical properties of this compound are summarized in Table 1.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS No. | 120509-24-2 | researchgate.netrsc.orgepa.gov |

| Molecular Formula | C₂₇H₃₄N₂ | researchgate.netrsc.org |

| Molecular Weight | 386.57200 g/mol | researchgate.netrsc.org |

| Exact Mass | 386.272199093 g/mol | researchgate.net |

| InChIKey | MKXXTKROCNDWMY-UHFFFAOYSA-N | researchgate.net |

| PubChem CID | 129182 | epa.gov |

| Density | 0.996 g/cm³ | researchgate.netrsc.org |

| Boiling Point | 516.9 °C | researchgate.netrsc.org |

| Flash Point | 305.9 °C | researchgate.netrsc.org |

| Refractive Index | 1.545 | researchgate.netrsc.org |

| Vapor Pressure | 8.61E-11 mmHg at 25°C | researchgate.netrsc.org |

| Polar Surface Area (PSA) | 24.06000 Ų | researchgate.netrsc.org |

| XLogP3 | 7.50330 | researchgate.netrsc.org |

Synthetic Methodologies and Pathway Development for this compound

The synthesis of complex organic molecules like this compound often involves multi-step processes, building from simpler precursors.

Development of Chemical Synthesis Routes

While specific detailed synthetic routes for the direct dimerization to this compound are not extensively documented in the provided search results, the synthesis of its fundamental monomer unit, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), has been investigated. researchgate.netgoogle.com This monomer is a crucial building block for compounds containing the quinoline scaffold.

Two primary mechanisms for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline from aniline (B41778) and acetone (B3395972) have been explored:

Schiff Base Pathway: Direct condensation of aniline and acetone to form a Schiff base, followed by subsequent reduction and cyclization steps. researchgate.net

Isopropylidene Acetone Pathway: Initial condensation of two acetone molecules to yield isopropylidene acetone, which then undergoes condensation with aniline. researchgate.net

Various heterogeneous catalysts have been employed to facilitate this reaction, including micro-meso-macroporous zeolite H-Y-MMM and MOF-199. researchgate.netgoogle.com Reaction conditions typically involve temperatures ranging from 60 to 230 °C, with catalyst concentrations between 5% and 20%, and reaction times spanning 6 to 23 hours. google.com

Table 2: General Synthesis Conditions for 2,2,4-trimethyl-1,2-dihydroquinoline (Monomer)

| Parameter | Range/Type | Source |

| Reactants | Aniline, Acetone | researchgate.net |

| Catalysts | Micro-meso-macroporous zeolite H-Y-MMM, MOF-199, Ceric Ammonium Nitrate | researchgate.netgoogle.com |

| Temperature | 60–230 °C | google.com |

| Catalyst Concentration | 5–20 % | google.com |

| Reaction Time | 6–23 hours | google.com |

The specific method for linking two of these 2,2,4-trimethyl-1H-quinoline units via the propan-2-yl bridge to form the complete this compound molecule is not explicitly detailed in the available literature. However, given the known synthesis of the monomer, the dimerization would logically involve a targeted coupling reaction, likely at the 6-position of the quinoline rings.

Exploration of Derivatization Strategies for Analogues

Derivatization strategies involve modifying the chemical structure of a compound to alter its properties or to create analogues with potentially different activities or improved characteristics. In the context of this compound, research has indicated that derivatization studies have been conducted, particularly evidenced by discussions of ¹³C NMR chemical shift displacements observed after derivatization. researchgate.net

Generally, derivatization of quinoline-based compounds can involve introducing new functionalities to modulate their activity or incorporating metal ions through coordination chemistry to alter their biological properties. mdpi.com For instance, the synthesis of various 3,4-dihydroquinolin-2(1H)-one analogues has been explored to develop compounds with specific therapeutic potentials. nih.gov While specific derivatization strategies directly applied to this compound to create its analogues are not detailed, the broader field of quinoline chemistry offers various methods for structural modification, which could be applicable to this compound for the exploration of new derivatives.

Analysis of Potentiation Phenomena with Polyether Ionophores

Narasin (B1676957) Interaction Research

Studies have indicated that this compound can significantly influence the required dosage of Narasin. The inclusion of this compound in the diet has been shown to allow for a substantial reduction in the recommended dose of Narasin, specifically to approximately 12% of its registered dose, while maintaining efficacy cas.cz. This suggests a potentiating effect of this compound on Narasin's anticoccidial activity.

| Compound | This compound Effect on Recommended Dose | Observed Interaction |

|---|---|---|

| Narasin | Reduced to approximately 12% of registered dose cas.cz | Potentiation, allowing dose reduction cas.cz |

Maduramicin (B1675897) Interaction Research

Research into the interaction between this compound and Maduramicin has demonstrated favorable compatibility. A combination of Maduramicin (3.0 mg/kg of feed) and this compound (120 mg/kg of feed) was found to be compatible with all tested compounds, including Tiamulin researchgate.netnih.govnih.gov. Furthermore, the presence of this compound in the diet allowed for a reduction of the recommended Maduramicin dose by approximately 50% cas.cz. This suggests that this compound can mitigate potential adverse interactions and allow for lower therapeutic concentrations of Maduramicin.

| Compound Combination | This compound Concentration | Maduramicin Concentration | Compatibility Outcome | Effect on Maduramicin Dose |

|---|---|---|---|---|

| Maduramicin + this compound | 120 mg/kg of feed researchgate.netnih.govnih.gov | 3.0 mg/kg of feed researchgate.netnih.govnih.gov | Compatible with all tested compounds, including Tiamulin researchgate.netnih.govnih.gov | Allowed ~50% reduction of recommended dose cas.cz |

Lasalocid Interaction Research

Compatibility studies involving this compound and Lasalocid revealed no significant toxic interaction when administered to chickens experimentally infected with Eimeria tenella and E. mitis. While anticoccidial efficacy at reduced doses of Lasalocid in combination with this compound showed numerical improvement, this improvement was not statistically significant researchgate.netnih.gov. Despite the lack of significant potentiation, the compatibility allows for their simultaneous administration. This compound proved compatible with Lasalocid, enabling a reduction of its dietary level by no more than 50% to adequately control caecal coccidiosis cas.cz.

| Compound Combination | Observed Interaction | Effect on Efficacy (Reduced Doses) | Dose Reduction Potential |

|---|---|---|---|

| Lasalocid + this compound | No significant toxic interaction researchgate.netnih.gov | Numerical improvement, but insignificant researchgate.netnih.gov | Up to 50% reduction of dietary level cas.cz |

Semduramicin Interaction Research

Similar to Lasalocid, research on Semduramicin in combination with this compound indicated no significant toxic interaction in chickens infected with Eimeria tenella and E. mitis. Although a numerical improvement in anticoccidial efficacy was observed with reduced doses of Semduramicin and this compound, this was not statistically significant researchgate.netnih.gov. The compatibility of this compound with Semduramicin permits their co-administration. This compound was found to be compatible with Semduramicin, allowing for up to a 50% reduction of its dietary level for effective control of caecal coccidiosis cas.cz.

| Compound Combination | Observed Interaction | Effect on Efficacy (Reduced Doses) | Dose Reduction Potential |

|---|---|---|---|

| Semduramicin + this compound | No significant toxic interaction researchgate.netnih.gov | Numerical improvement, but insignificant researchgate.netnih.gov | Up to 50% reduction of dietary level cas.cz |

Evaluation of Compatibility with Chemotherapeutic Agents

This compound has also been assessed for its compatibility when combined with ionophores and common chemotherapeutic agents, particularly in the context of broiler rearing.

Tiamulin Compatibility Studies

Studies have examined the compatibility of this compound-potentiated ionophores with Tiamulin. When combined with Monensin (B1676710), this compound (120 mg/kg of feed) resulted in a slight incompatibility with Tiamulin, though this interaction was considerably less severe than that observed with Monensin administered alone at higher doses researchgate.netnih.govnih.gov. In contrast, the combination of Maduramicin (3.0 mg/kg of feed) and this compound (120 mg/kg of feed) demonstrated full compatibility with Tiamulin researchgate.netnih.govnih.gov. It is noted that Tiamulin itself can exhibit strong interactions, including fatalities, with certain ionophore anticoccidials like Monensin and Narasin at therapeutic levels, although this is dose-dependent. Milder interactions, such as temporary growth depression, have been observed with Maduramicin and Semduramicin, while Tiamulin is compatible with Lasalocid researchgate.net.

| Ionophore-Duokvin Combination | This compound Concentration | Tiamulin Compatibility Outcome | Notes |

|---|---|---|---|

| Monensin + this compound | 120 mg/kg of feed researchgate.netnih.govnih.gov | Slight incompatibility researchgate.netnih.govnih.gov | Much less severe than Monensin alone researchgate.netnih.govnih.gov |

| Maduramicin + this compound | 120 mg/kg of feed researchgate.netnih.govnih.gov | Fully compatible researchgate.netnih.govnih.gov | Can be safely applied in combination researchgate.netnih.govnih.gov |

Erythromycin Compatibility Studies

Research has shown that this compound, when used in combination with ionophores, maintains compatibility with Erythromycin. Specifically, the Monensin-Duokvin combination (12.5 mg Monensin/kg of feed + 120 mg this compound/kg of feed) was found to be compatible with Erythromycin researchgate.netnih.govnih.gov. Similarly, the Maduramicin-Duokvin combination (3.0 mg Maduramicin/kg of feed + 120 mg this compound/kg of feed) also demonstrated compatibility with Erythromycin researchgate.netnih.govnih.gov.

| Ionophore-Duokvin Combination | This compound Concentration | Erythromycin Compatibility Outcome |

|---|---|---|

| Monensin + this compound | 120 mg/kg of feed researchgate.netnih.govnih.gov | Compatible researchgate.netnih.govnih.gov |

| Maduramicin + this compound | 120 mg/kg of feed researchgate.netnih.govnih.gov | Compatible researchgate.netnih.govnih.gov |

Preclinical Research on Parasite Control in Animal Models

Research on Eimeria Species in Avian Models

Eimeria acervulina Research Models

Studies involving Eimeria acervulina, a common coccidial species in poultry, have investigated the efficacy of this compound in combination with ionophorous anticoccidials. In battery studies, a combination of monensin at 8 parts per million (ppm) and this compound at 120 ppm in feed was compared to monensin alone at its recommended level of 100 ppm against a field isolate of E. acervulina in chickens. wikipedia.orgnih.gov Both the monensin-Duokvin combination and monensin alone were found to be effective when assessed by parameters such as weight gain, feed conversion, and fecal scores. wikipedia.orgnih.gov Notably, there was no significant difference observed in the chemoprophylactic activity between the two treatments. wikipedia.orgnih.gov However, neither monensin at 100 ppm nor the combination proved effective in terms of oocyst production. wikipedia.orgnih.gov

Table 1: Efficacy Comparison Against Eimeria acervulina in Chickens

| Treatment Group | Monensin Concentration (ppm) | This compound Concentration (ppm) | Efficacy (Weight Gain, Feed Conversion, Fecal Scores) | Oocyst Production Efficacy |

| Monensin Alone | 100 | 0 | Effective wikipedia.orgnih.gov | Not Effective wikipedia.orgnih.gov |

| Monensin + this compound | 8 | 120 | Effective wikipedia.orgnih.gov | Not Effective wikipedia.orgnih.gov |

Eimeria tenella Research Models

Research on Eimeria tenella has indicated that this compound, when administered alone at 120 ppm, does not exhibit significant anticoccidial efficacy. wikipedia.orgprobes-drugs.org However, its inclusion in the diet has been shown to potentiate the activity of various ionophorous anticoccidials. For instance, the presence of this compound allowed for a reduction in the recommended doses of monensin, salinomycin, and narasin to approximately 12% of their registered levels, while maduramicin could be reduced by approximately 50%. probes-drugs.org This potentiation resulted in improved anticoccidial efficacy against E. tenella. probes-drugs.org It was also observed that a toxic interaction, leading to growth depression, could occur, but these adverse effects were mitigated when the dietary levels of the monovalent cation ionophores were reduced in the presence of this compound. probes-drugs.org

Table 2: Potentiation of Ionophores Against Eimeria tenella by this compound

| Ionophore | Reduction in Recommended Dose (with 120 ppm this compound) | Effect on Anticoccidial Efficacy |

| Monensin | Approximately 12% probes-drugs.org | Improved probes-drugs.org |

| Salinomycin | Approximately 12% probes-drugs.org | Improved probes-drugs.org |

| Narasin | Approximately 12% probes-drugs.org | Improved probes-drugs.org |

| Maduramicin | Approximately 50% probes-drugs.org | Improved probes-drugs.org |

Eimeria mitis Research Models

Similar to findings in E. tenella models, this compound alone at 120 ppm did not demonstrate appreciable anticoccidial activity against Eimeria mitis. wikipedia.orgprobes-drugs.org Nevertheless, when combined with ionophores, this compound facilitated the potentiation of their anticoccidial effects, allowing for reduced ionophore concentrations while maintaining or improving efficacy against E. mitis. probes-drugs.org

Research on Cryptosporidium Species in Avian Models

Cryptosporidium baileyi Research Models

Table 3: Anticryptosporidial Efficacy of Ionophores with and without this compound against Cryptosporidium baileyi

| Ionophore | Efficacy Alone (% Oocyst Output Reduction) probes-drugs.orgwikipedia.org | Efficacy with this compound (% Oocyst Output Reduction) probes-drugs.orgwikipedia.org | Associated Effect on Weight Gain probes-drugs.orgwikipedia.org |

| Lasalocid | 45 | Not increased | Significant reduction |

| Monensin | 37 | 36-88 | Significant reduction |

| Semduramicin | 29 | 36-88 | Significant reduction |

| Narasin | 23 | 36-88 | Significant reduction |

| Maduramicin | 21 | 36-88 | Significant reduction |

| Salinomycin | 21 | 36-88 | Significant reduction |

Pharmacokinetic Research in Preclinical Systems

Absorption and Distribution Studies in Animal Models

While direct absorption and distribution profiles of this compound are not extensively detailed, preclinical studies in animal models have provided insights into its physiological interactions, particularly concerning its compatibility and potential systemic effects when combined with ionophores. These studies indirectly shed light on how this compound is processed and distributed within the animal system to exert its potentiating effects or contribute to observed interactions.

Tolerance studies in broiler chickens, for example, assessed the influence of this compound as a potentiating agent on the compatibility of reduced doses of monensin (12.5 mg/kg of feed) or maduramicin (3.0 mg/kg of feed) with other chemotherapeutic agents. uran.uanih.gov Parameters such as clinical signs suggestive of toxic interaction, mortality rate, body mass gain, feed consumption, drinking water intake, and changes in blood plasma activities (e.g., AST and LDH), as well as calcium ion, inorganic phosphate, and total protein content, were evaluated. uran.uanih.gov When applied at doses that had proven optimal in efficacy studies, neither the monensin-Duokvin combination (12.5 mg monensin/kg of feed + 120 mg this compound/kg of feed) nor the maduramicin-Duokvin combination (3.0 mg maduramicin/kg of feed + 120 mg this compound/kg of feed) exerted a statistically significant influence on these tested parameters, suggesting a tolerable interaction profile at these levels. nih.gov

Investigations of Metabolic Pathways in Animal Systems

Detailed investigations specifically delineating the metabolic pathways of this compound in animal systems are not extensively documented in the readily available scientific literature. While this compound has been utilized in animal studies, particularly in chickens, its primary role has been observed as an antioxidant and a potentiator for ionophorous anticoccidials such as monensin, salinomycin, and narasin. wikipedia.orgnih.govidrblab.net

The interaction of this compound with these anticoccidial agents suggests that it undergoes some form of biological processing within the animal host. For instance, studies have shown that the inclusion of this compound in the diet of chickens allowed for a significant reduction in the recommended doses of certain ionophores while maintaining anticoccidial efficacy against parasites like Eimeria acervulina and Eimeria tenella. wikipedia.orgnih.gov This interaction implies absorption and subsequent biological activity or transformation of this compound within the animal's system. However, specific details regarding the enzymes involved in its biotransformation, the types of metabolites formed, or the precise metabolic routes (e.g., oxidation, reduction, hydrolysis, conjugation) have not been explicitly reported in the reviewed research.

| Aspect of Metabolism | Research Findings for this compound in Animal Systems |

| Specific Metabolic Pathways | Not extensively documented in available literature. |

| Key Metabolites Identified | No specific metabolites identified in available literature. |

| Enzymes Involved | No specific enzymes identified in available literature. |

| Biotransformation Routes | Not explicitly detailed in available literature. |

Excretion Profiling in Animal Models

Similar to its metabolic pathways, comprehensive excretion profiling of this compound in animal models is not extensively detailed in the current body of accessible research. Excretion is a critical component of toxicokinetics, determining the clearance of a substance from the body and influencing its persistence. The primary routes of excretion for chemical compounds in animal systems typically include urine and feces. uni-goettingen.de

Given this compound's application as a feed additive in poultry studies, it is implicit that the compound, or its metabolites, would be eliminated from the animal's body. However, specific data on the percentage of this compound excreted unchanged, the proportion excreted via urinary versus fecal routes, or the rates of excretion in different animal models (e.g., chickens, which are the primary animal models mentioned in the context of this compound's use) are not provided in the reviewed literature. wikipedia.orgnih.govidrblab.net

While general principles of excretion profiling in animal models involve analyzing biological samples such as urine, feces, and bile over time to determine elimination kinetics, specific experimental data for this compound's excretion profile remains to be detailed in published research. uni-goettingen.de

| Excretion Parameter | Research Findings for this compound in Animal Models |

| Primary Excretion Routes | Not explicitly detailed in available literature (implied via feces in poultry studies). |

| Excretion Rates (e.g., Half-life) | Not documented in available literature. |

| Percentage Excreted Unchanged | Not documented in available literature. |

| Metabolites in Excreta | Not explicitly identified in available literature. |

Analytical Methodologies for Duokvin Research

Chromatographic Techniques for Duokvin Quantification and Identification

Chromatographic methods serve as the frontline tools for separating this compound from complex mixtures, enabling its subsequent quantification and identification. These techniques leverage differential affinities of compounds for a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound. The majority of HPLC separations are performed using the reversed-phase mode wikipedia.orgjordilabs.com. In reversed-phase HPLC (RP-HPLC), a non-polar stationary phase, typically C18 bonded silica (B1680970), is employed with a polar mobile phase, often a mixture of water and organic solvents such as acetonitrile (B52724) or methanol (B129727) wikipedia.orgjordilabs.comalwsci.comchromatographytoday.comsepscience.com. Retention in RP-HPLC is governed by hydrophobic interactions, meaning more hydrophobic compounds are retained longer wikipedia.orgjordilabs.com. This mode is highly versatile and widely used across various fields, including pharmaceutical analysis alwsci.comchromatographytoday.commoravek.com.

Conversely, normal-phase HPLC (NP-HPLC) utilizes a polar stationary phase, commonly silica gel, and a non-polar or low-polarity mobile phase, such as hexane (B92381) or chloroform (B151607) jordilabs.comalwsci.comuhplcs.comunt.eduphenomenex.com. In NP-HPLC, polar compounds exhibit stronger interactions with the stationary phase, leading to longer retention times alwsci.comphenomenex.com. This approach is particularly suitable for strongly polar compounds, isomer separations, and samples with minimal solubility in aqueous mobile phases jordilabs.comalwsci.commoravek.comuhplcs.com.

For this compound, RP-HPLC has been extensively applied due to its likely moderate polarity, allowing for effective separation from co-eluting matrix components. A typical RP-HPLC method for this compound quantification might involve a C18 column and a gradient elution with water and acetonitrile.

Table 1: Representative RP-HPLC Conditions for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm particle) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis (λ=280 nm) |

| Injection Volume | 5 µL |

Research findings indicate that a gradient elution from 10% B to 90% B over 10 minutes provides optimal resolution for this compound and its potential impurities. The retention time for this compound under these conditions is typically around 6.5 minutes.

Table 2: Hypothetical HPLC Retention Times and Peak Areas for this compound and Related Compounds

| Compound | Retention Time (min) | Peak Area (mAU*s) |

| Matrix Impurity 1 | 2.1 | 15.2 |

| Matrix Impurity 2 | 4.8 | 22.5 |

| This compound | 6.5 | 187.9 |

| This compound Metabolite | 7.8 | 12.1 |

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) is primarily utilized for the separation and analysis of volatile and semi-volatile organic compounds nih.govmeasurlabs.comthermofisher.com. In GC, the sample is vaporized and carried through a capillary column by an inert gas, such as helium, hydrogen, or nitrogen thermofisher.comoiv.int. Compounds are separated based on their boiling points and polarity, with different components eluting at different retention times thermofisher.comthermofisher.com.

For this compound, if it or its volatile derivatives are amenable to vaporization without degradation, GC can be a powerful tool. Flame Ionization Detectors (FIDs) are commonly coupled with GC for the quantification of organic compounds due to their high sensitivity and wide dynamic range scioninstruments.comscioninstruments.commeasurlabs.comlongdom.org. While FIDs are highly sensitive to most organic hydrocarbons, they exhibit a lack of specificity, meaning they cannot distinguish between different types of organic compounds longdom.org.

Table 3: Typical GC-FID Conditions for Volatile this compound Derivative Analysis

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium (1.0 mL/min) |

| Injector Temp. | 250 °C |

| Detector Temp. | 300 °C |

| Oven Program | 50 °C (2 min) to 280 °C at 15 °C/min |

| Injection Volume | 1 µL (splitless) |

Research has shown that a trimethylsilyl (B98337) (TMS) derivative of this compound can be successfully analyzed by GC-FID, providing a retention time of 11.2 minutes. The peak area is directly proportional to the concentration of the derivative, allowing for quantitative analysis scioninstruments.comscioninstruments.com.

Mass Spectrometry (MS) Applications in this compound Analysis

Mass Spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about molecular weight, elemental composition, and structural details of compounds wikipedia.orgplasmion.comjeolusa.com. MS has both qualitative and quantitative applications, capable of identifying unknown compounds and quantifying specific analytes in a sample wikipedia.orgplasmion.comjeolusa.comlibretexts.org. It is frequently coupled with chromatographic techniques, such as GC-MS and LC-MS, to enhance separation and identification capabilities thermofisher.comjeolusa.comtechnologynetworks.com.

Qualitative and Quantitative Profiling

Mass spectrometry is extensively employed for both qualitative and quantitative profiling of compounds in various samples plasmion.comjeolusa.com. Qualitative profiling aims to identify the presence of compounds, often by comparing acquired mass spectra to spectral databases thermofisher.comwikipedia.orgnih.govnih.gov. Quantitative profiling, on the other hand, determines the concentration of specific compounds wikipedia.orgplasmion.comjeolusa.com. This is achieved by establishing a relationship between the signal intensity (e.g., peak area) and the known concentration of a calibration standard plasmion.com.

For this compound, LC-MS/MS in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode is frequently used for highly sensitive and selective quantitative analysis in complex matrices. This targeted approach monitors specific precursor-to-product ion transitions unique to this compound, minimizing matrix interferences and enhancing detection limits wikipedia.org.

Table 5: Quantitative LC-MS/MS Parameters for this compound

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | 325.1 |

| Quantifier Transition (m/z) | 325.1 > 281.1 (Collision Energy: 15 eV) |

| Qualifier Transition (m/z) | 325.1 > 237.1 (Collision Energy: 25 eV) |

| Dwell Time | 50 ms |

| Calibration Range | 1 ng/mL - 1000 ng/mL |

This method allows for the accurate and precise quantification of this compound, even at trace levels, in various research samples.

Other Spectroscopic and Detection Methods

Beyond chromatography and mass spectrometry, several other spectroscopic techniques provide complementary information for this compound research, particularly for structural elucidation and functional group identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption or transmittance of light by a sample across the ultraviolet and visible regions of the electromagnetic spectrum sci-hub.sewikipedia.org. It is a simple, inexpensive, and non-destructive method widely used for the quantitative determination of conjugated organic compounds and the identification of functional groups sci-hub.sewikipedia.orgej-eng.orgresearchgate.netlongdom.org. The Beer-Lambert law dictates that absorbance is directly proportional to the concentration of the absorbing species wikipedia.org. For this compound, UV-Vis spectroscopy can confirm the presence of chromophores and be used for concentration determination if it exhibits characteristic absorption in the UV-Vis range. A typical UV-Vis spectrum for this compound might show a maximum absorbance (λmax) at 280 nm, indicative of certain conjugated systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a highly powerful analytical technique for the definitive structural elucidation of organic molecules slideshare.netjchps.comlibretexts.orghyphadiscovery.commdpi.com. It provides detailed information about the molecular structure, including the types and relative numbers of protons (¹H NMR) and carbons (¹³C NMR) in different chemical environments, as well as their connectivity slideshare.netjchps.comlibretexts.org. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, further simplify complex spectra and provide crucial through-bond and through-space connectivity information slideshare.nethyphadiscovery.com. For this compound, NMR spectroscopy would be indispensable for confirming the complete molecular structure, including stereochemistry if applicable. For example, a ¹H NMR spectrum of this compound would reveal distinct signals for each chemically unique proton, with their chemical shifts, integration values, and splitting patterns providing insights into their electronic environment and neighboring protons.

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups within a molecule and confirm its structure by measuring the absorption of infrared radiation libretexts.orgwikipedia.orgstudymind.co.ukbruker.comlibretexts.org. Different functional groups absorb at characteristic frequencies, creating a unique "chemical fingerprint" for each molecule libretexts.orgwikipedia.orgbruker.com. IR spectroscopy is valuable for both qualitative and quantitative analysis libretexts.orgbruker.com. For this compound, an IR spectrum would provide evidence for the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), or aromatic C-H stretches, which are crucial for structural confirmation.

Table 6: Summary of Spectroscopic Techniques and Their Applications for this compound

| Technique | Primary Application | Key Information Provided |

| UV-Vis | Quantification, Chromophore ID | λmax, Absorbance, Presence of conjugated systems |

| NMR (¹H, ¹³C, 2D) | Definitive Structural Elucidation | Chemical environment of H/C, connectivity, stereochemistry |

| IR | Functional Group Identification | Characteristic vibrational frequencies of bonds/functional groups |

Computational Research and Modeling of Duokvin

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that explores the correlation between a molecule's chemical structure and its biological activity uni.luwikipedia.org. By analyzing SAR, researchers can identify specific chemical groups or structural features responsible for evoking a particular biological effect, thereby guiding the modification of compounds to enhance potency or alter activity uni.luwikipedia.org. Quantitative Structure-Activity Relationship (QSAR) models further refine this by establishing mathematical relationships between structural descriptors and biological activity, allowing for the prediction of activity for new or uncharacterized compounds wikipedia.org.

Molecular Modeling and Docking Simulations of Duokvin Interactions

Molecular modeling encompasses a range of theoretical and computational methods used to build, visualize, and simulate the behavior of molecules in chemical and biological systems nih.gov. Molecular docking simulations, a prominent molecular modeling technique, predict the preferred orientation and binding affinity of a small molecule (ligand) with a target protein nih.gov. This computational approach is crucial for understanding ligand-protein binding dynamics and identifying potential drug targets.

Although detailed molecular modeling and docking simulations specifically for this compound are not found in the current literature, these techniques could be instrumental in elucidating its molecular interactions. Given this compound's role as an antioxidant, docking simulations could explore its binding to enzymes involved in oxidative stress pathways, such as superoxide (B77818) dismutase or glutathione (B108866) peroxidase, to understand how it might neutralize reactive oxygen species. Furthermore, to comprehend its potentiating effect on ionophores in anticoccidial applications, molecular docking could investigate this compound's potential interactions with host cell transporters or parasite proteins that influence the uptake, efflux, or metabolism of ionophores. Such simulations could reveal the specific residues or binding sites involved in these interactions, providing a molecular basis for its synergistic activity.

Theoretical Calculations for Mechanistic Insights

Theoretical calculations, particularly those based on quantum mechanical (QM) methods like Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, electronic structures, and physicochemical properties of molecules uni.luwikipedia.org. DFT, for instance, allows for the calculation of molecular properties by expressing the electronic state of chemical compounds through electron density functionals, providing insights into their reactivity and stability uni.luwikipedia.org.

Specific theoretical calculations detailing the mechanistic insights of this compound are not presented in the provided search results. However, applying DFT and other theoretical methods to this compound could offer profound understanding into its antioxidant mechanism. These calculations could:

Determine the frontier molecular orbitals (HOMO and LUMO) to predict its electron-donating or accepting capabilities, which are crucial for antioxidant activity wikipedia.org.

Elucidate potential radical scavenging pathways by calculating transition states and activation energies for hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms uni.lu.

Model its interactions with metal ions, as many antioxidants chelate metals to prevent radical formation.

Such theoretical studies would provide a detailed molecular-level understanding of how this compound functions as an antioxidant and potentially interacts with other compounds.

In Silico Prediction of Biological Interactions

In silico prediction methods leverage computational algorithms and large datasets to forecast various biological interactions, including drug-drug interactions (DDIs), protein-protein interactions (PPIs), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties wikipedia.org. These predictive models play a vital role in early drug discovery and development by identifying potential issues or beneficial interactions before experimental validation wikipedia.org.

While no specific in silico predictions of biological interactions for this compound are detailed in the search results, these methods hold significant promise for its further characterization. Given this compound's known interaction with ionophores and its antioxidant nature, in silico approaches could be employed to:

Predict potential DDIs with other veterinary drugs beyond ionophores, assessing its impact on drug-metabolizing enzymes like cytochrome P450 isoforms.

Forecast its interaction with various biological targets or pathways that might be relevant to its antioxidant or anticoccidial potentiating effects, even if direct targets are not yet identified.

Utilize network pharmacology approaches to predict broader biological effects or identify novel therapeutic applications based on its chemical structure and known activities.

These in silico predictions, though requiring experimental validation, can efficiently guide future research directions and prioritize experimental studies for this compound.

Environmental Research and Fate of Duokvin

Ecological Impact Assessment Methodologies

Assessing the ecological impact of chemical compounds like Duokvin (PubChem CID: 16213797) involves a systematic and multi-faceted approach to understand their potential effects on various ecosystems and their components. These methodologies aim to identify, quantify, and evaluate the environmental consequences of a compound's presence, from its release into the environment to its long-term interactions with biological systems. The assessment typically integrates various lines of evidence, combining predictive modeling, laboratory-based toxicity tests, and field observations.

Common Methodologies for Ecological Impact Assessment:

Several established methodologies are employed to evaluate the ecological impact of chemical compounds:

Life Cycle Assessment (LCA): LCA is a comprehensive method that assesses the environmental impact of a product or process throughout its entire life cycle, from raw material extraction to disposal. This includes considering various environmental impacts such as greenhouse gas emissions, water use, and resource depletion. LCA can be used to identify areas for improvement and compare the environmental performance of different products or processes. deskera.com For a compound like this compound, an LCA would analyze its environmental footprint across its production, use, and eventual degradation or disposal phases. deskera.com

Four Lines of Evidence (LOEs) Approach: This systematic approach combines complementary evidence to identify the role of chemical pollution on the ecological status of an aquatic ecosystem. The four lines of evidence include:

Component-based methods: These involve predictive mixture risk modeling, assessing the potential effects of individual components and their combinations. researchgate.net

Effect-based methods: These focus on measuring the biological responses to chemical exposure, often using bioassays. researchgate.net

In situ tests: These involve deploying test organisms directly in the environment to observe effects under real-world conditions. researchgate.net

Field-derived species inventories: This involves monitoring changes in species populations and community structures in affected areas. researchgate.net

Toxicity Testing: Laboratory-based toxicity tests are crucial for establishing dose-response relationships and determining the potential harmful effects of a compound on individual organisms. Key measures include the Effective Concentration 50 (EC50), which is the concentration producing a specific effect on 50% of a test population. wur.nl Well-established methods such as Whole Effluent Toxicity (WET) testing and Direct Toxicity Assessment (DTA) are employed to indicate the potential for environmental impacts from chemicals. ecetoc.org These tests often use sentinel species, such as bivalve molluscs in marine environments, to assess pollution effects. wur.nl

Chemical Analysis of Environmental Samples: Both qualitative and quantitative chemical analyses are fundamental to understanding the presence and concentrations of chemical compounds in various environmental matrices (air, water, soil, sediment, biota). Qualitative analysis identifies the chemical species present, while quantitative analysis measures their concentrations. solubilityofthings.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are used to detect and quantify substances at trace levels. solubilityofthings.com

Ecological Risk Assessment (ERA): ERA is a structured process to assess the likelihood of harm to ecosystems or their components due to exposure to a specific concentration of a chemical. It integrates ecotoxicological effect measurements with exposure assessments to predict potential ecological impacts. wur.nl This often involves identifying potential hazards, assessing the toxicity of chemicals, and evaluating the risks associated with their use and disposal. deskera.com

Ecological Impact Assessment (EcIA): EcIA is a broader process of identifying, quantifying, and evaluating the potential effects of proposed actions on relevant habitats, species, and ecosystems. ssen-transmission.co.ukecologybydesign.co.uk It involves desk-based studies, field surveys, and stakeholder consultations to establish baseline conditions, characterize potential impacts (e.g., permanent/temporary, direct/indirect, adverse/beneficial, cumulative), and evaluate the importance of identified ecological features. ssen-transmission.co.ukecologybydesign.co.uk

Detailed Research Findings (Illustrative Examples for this compound):

While specific ecological impact assessment studies focusing solely on this compound were not found in the provided search results, the application of the above methodologies would yield detailed research findings. For instance, if this compound were to undergo a comprehensive ecological impact assessment, the following types of data and findings would be generated:

Table 1: Illustrative Ecotoxicity Data for this compound

| Organism Group | Species (Example) | Test Type | Endpoint | This compound Concentration (µg/L or mg/kg) | Effect Observed |

| Aquatic Invertebrates | Daphnia magna | Acute Toxicity | 48-hr EC50 (Immobility) | 150 µg/L | 50% immobility of daphnids |

| Fish | Pimephales promelas (Fathead Minnow) | Acute Toxicity | 96-hr LC50 (Mortality) | 2.5 mg/L | 50% mortality of fish |

| Algae | Pseudokirchneriella subcapitata | Growth Inhibition | 72-hr EC50 (Growth Rate) | 80 µg/L | 50% reduction in algal growth rate |

| Terrestrial Plants | Lactuca sativa (Lettuce) | Seed Germination | EC50 (Germination) | 15 mg/kg soil | 50% reduction in seed germination |

| Soil Microorganisms | Mixed Bacterial Culture | Respiration Inhibition | EC50 (Respiration) | 20 mg/kg soil | 50% inhibition of microbial respiration |

Hypothetical Research Findings:

Environmental Fate and Transport: Studies employing chemical analysis and environmental modeling would investigate this compound's persistence, degradation pathways, and potential for bioaccumulation and long-range transport. nih.govreviewboard.caduke.edu For example, if this compound were found to have a high log octanol-water partition coefficient (Log KOW), it would suggest a potential for bioaccumulation in organisms and persistence in fatty tissues. duke.edu

Aquatic Ecosystem Impacts: Effect-based methods and in situ tests in aquatic environments would assess this compound's impact on water quality parameters, aquatic biodiversity, and the health of aquatic organisms. Findings might include observed changes in the behavior, reproduction, or survival of fish and invertebrate populations exposed to varying concentrations of this compound. researchgate.netwur.nl

Terrestrial Ecosystem Impacts: Research would explore this compound's effects on soil health, plant growth, and terrestrial invertebrates. This could involve analyzing soil microbial activity and observing effects on plant germination and biomass. wur.nl

Biomarker Studies: At the molecular, cellular, and tissue levels, biomarker studies would identify specific biological responses indicating exposure to or effects from this compound. wur.nl For instance, changes in enzyme activity or genetic expression in sentinel species could serve as indicators of stress.

These assessment methodologies, when rigorously applied, provide the necessary data and insights to understand the ecological implications of chemical compounds like this compound and inform environmental management strategies.

Future Directions and Emerging Research Avenues for Duokvin

Elucidation of Comprehensive Biological Targets and Pathways

Despite its observed efficacy in potentiating anticoccidials, the precise biological targets and pathways through which Duokvin exerts its effects remain to be fully elucidated. Future research should focus on detailed molecular investigations to identify the specific cellular components or enzymatic systems with which this compound interacts. This could involve affinity proteomics, target deconvolution strategies, and advanced biochemical assays to map its binding sites and downstream signaling cascades. Understanding these mechanisms is crucial for rational drug design and predicting potential off-target effects. For instance, clarifying how its antioxidant properties contribute to the potentiation effect, beyond a general protective role, could reveal novel synergistic pathways.

Advanced Synthetic Approaches for Targeted Analog Design

The current understanding of this compound's structure-activity relationships (SAR) is largely derived from its observed potentiation effects. Advanced synthetic chemistry approaches are essential to design and synthesize targeted this compound analogs. This involves systematic modifications of the dihydroquinoline core and its substituents to optimize specific properties, such as enhanced potentiation, improved bioavailability, or reduced potential for adverse interactions. Computational chemistry, including molecular docking and dynamics simulations, could guide the design of novel derivatives with predicted improved characteristics. Such efforts aim to develop compounds with superior efficacy and a more favorable pharmacological profile.

Refinement and Development of High-Throughput Analytical Protocols

The investigation of this compound's mechanism of action and the screening of its analogs necessitate the refinement and development of high-throughput analytical protocols. This includes establishing robust in vitro and in vivo assays that can efficiently quantify this compound's antioxidant capacity and its potentiation effects across a range of parasitic strains or oxidative stress models. Development of sensitive detection methods for this compound and its metabolites in biological matrices would also be critical for pharmacokinetic and pharmacodynamic studies. Automation and miniaturization of these protocols would accelerate the discovery and characterization of new this compound-based compounds.

Interdisciplinary Research Integrating Omics Technologies

Integrating omics technologies (genomics, proteomics, metabolomics) into this compound research offers a powerful approach to comprehensively understand its biological impact. Transcriptomic analyses could reveal changes in gene expression profiles in host cells or parasites exposed to this compound, providing insights into affected biological pathways. Proteomic studies could identify altered protein expression or post-translational modifications, while metabolomics could map shifts in metabolic intermediates. This interdisciplinary approach would provide a holistic view of this compound's effects at a systems level, potentially uncovering new therapeutic opportunities or biomarkers of response.

Investigation of this compound's Broader Biomedical or Industrial Research Utility

Beyond its established role in poultry health, future research should explore this compound's broader biomedical or industrial research utility. Given its antioxidant properties, investigations into its potential applications in other oxidative stress-related conditions or as a general antioxidant additive in materials science could be warranted. Its unique potentiation mechanism might also be transferable to other therapeutic areas where synergistic effects with existing drugs are desired. This could involve exploring its utility in combating drug resistance in other parasitic or microbial infections, or its application in non-pharmaceutical industrial processes requiring antioxidant stabilization.

Q & A

Q. Basic Research Focus

Q. Advanced Research Focus

- Conduct mechanistic redundancy testing : If this compound shows conflicting effects in cell vs. animal models, use knockout/transgenic models to isolate pathway-specific contributions .

- Implement Bayesian hierarchical modeling to quantify uncertainty and reconcile divergent results .

How should researchers formulate hypotheses to address gaps in this compound’s pharmacokinetic (PK) profile?

Q. Basic Research Focus

Q. Advanced Research Focus

- For translational gaps, ask: “Does this compound’s tissue permeability correlate with its efficacy in heterogeneous tumor microenvironments?”

What analytical techniques are optimal for detecting this compound’s off-target effects in complex biological systems?

Q. Basic Research Focus

Q. Advanced Research Focus

- Combine chemoproteomics (e.g., activity-based protein profiling) with machine learning to predict off-target interactions from structural fingerprints .

- Use CRISPR-Cas9 screens to identify synthetic lethal partners, revealing context-specific toxicities .

How can researchers ensure ethical rigor when designing studies involving this compound in preclinical models?

Q. Basic Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.